molecular formula C11H20O2 B2670392 (2R)-3-Cycloheptyl-2-methylpropanoic acid CAS No. 2248173-30-8

(2R)-3-Cycloheptyl-2-methylpropanoic acid

Cat. No.: B2670392
CAS No.: 2248173-30-8
M. Wt: 184.279
InChI Key: ILXSYIGRDJGQHL-SECBINFHSA-N
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Description

(2R)-3-Cycloheptyl-2-methylpropanoic acid: is an organic compound characterized by a cycloheptyl group attached to a propanoic acid backbone

Properties

IUPAC Name

(2R)-3-cycloheptyl-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-9(11(12)13)8-10-6-4-2-3-5-7-10/h9-10H,2-8H2,1H3,(H,12,13)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXSYIGRDJGQHL-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing (2R)-3-Cycloheptyl-2-methylpropanoic acid involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from cycloheptyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with methyl propanoate to form the desired product.

    Aldol Condensation: Another synthetic route involves the aldol condensation of cycloheptanone with methyl propanoate in the presence of a base, followed by acid hydrolysis to yield (2R)-3-Cycloheptyl-2-methylpropanoic acid.

Industrial Production Methods: Industrial production of (2R)-3-Cycloheptyl-2-methylpropanoic acid often employs large-scale Grignard reactions or aldol condensations, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-3-Cycloheptyl-2-methylpropanoic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of (2R)-3-Cycloheptyl-2-methylpropanoic acid can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: This compound can participate in substitution reactions, where the cycloheptyl group can be replaced by other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: (2R)-3-Cycloheptyl-2-methylpropanoic acid is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology: In biological research, this compound can be used to investigate the effects of cycloheptyl groups on biological activity. It serves as a model compound for studying enzyme-substrate interactions and metabolic pathways.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The cycloheptyl group may impart unique pharmacokinetic and pharmacodynamic properties, making it a candidate for drug design and development.

Industry: In the industrial sector, (2R)-3-Cycloheptyl-2-methylpropanoic acid can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for producing polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which (2R)-3-Cycloheptyl-2-methylpropanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The cycloheptyl group can affect the compound’s binding affinity and selectivity, leading to specific biological outcomes.

Comparison with Similar Compounds

    Cycloheptylpropanoic acid: Similar structure but lacks the methyl group.

    Cyclohexylpropanoic acid: Contains a cyclohexyl group instead of a cycloheptyl group.

    Cyclooctylpropanoic acid: Contains a cyclooctyl group instead of a cycloheptyl group.

Uniqueness: (2R)-3-Cycloheptyl-2-methylpropanoic acid is unique due to the presence of both a cycloheptyl group and a methyl group on the propanoic acid backbone

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